molecular formula C19H20ClF2N3O3S B2452937 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide CAS No. 897613-03-5

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Numéro de catalogue B2452937
Numéro CAS: 897613-03-5
Poids moléculaire: 443.89
Clé InChI: SLWOFLGUHPUTDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Chemical Reactions Analysis

While the specific chemical reactions involving “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide” are not detailed in the retrieved information, similar compounds have been synthesized through reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

Structure-Affinity Relationship Studies

  • Research has focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D(4) receptor ligand. Structural modifications of this lead compound, aimed at understanding the impact on receptor affinity, have highlighted the critical role of specific chemical moieties for receptor binding. These studies provide insights into the design of highly selective ligands for dopamine receptors, which are crucial for developing targeted therapies for neurological disorders (Perrone et al., 2000).

Radioligand Development for Receptor Density Determination

  • The compound has been used as a probe in the direct determination of dopamine D(4) receptor density in rat striatum, offering a methodological advancement over traditional subtraction methods. This application underscores its utility in neuropharmacological research, enabling precise quantification of receptor sites which is fundamental for understanding receptor distribution and function in the brain (Colabufo et al., 2001).

Development of Adenosine Receptor Antagonists

  • A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized, characterized, and evaluated, leading to the discovery of potent A(2B) adenosine receptor antagonists. This research is indicative of the compound's potential in modulating adenosine receptor activity, highlighting its relevance in developing treatments for conditions like inflammation and cancer where adenosine plays a key role (Borrmann et al., 2009).

Synthesis and Biological Activity Screening

  • The synthesis of novel sulfonyl hydrazones incorporating piperazine derivatives has been reported, with these compounds evaluated for antioxidant capacity and anticholinesterase activity. Such research underscores the compound's utility in the development of therapeutic agents with potential antioxidant and enzyme inhibition properties, relevant for conditions like Alzheimer's disease (Karaman et al., 2016).

Anticancer Applications

  • The synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the potential anticancer applications of these compounds. Research in this area contributes to the ongoing search for more effective and safe anticancer agents, demonstrating the compound's relevance in medicinal chemistry aimed at cancer therapy (Mallesha et al., 2012).

Propriétés

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O3S/c20-15-2-1-3-16(13-15)24-7-9-25(10-8-24)29(27,28)11-6-23-19(26)14-4-5-17(21)18(22)12-14/h1-5,12-13H,6-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWOFLGUHPUTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.